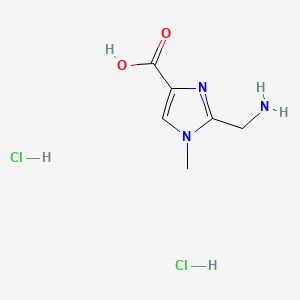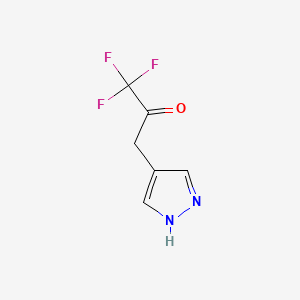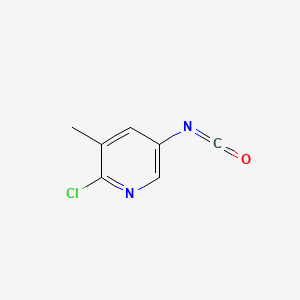
2-(2-cyclopentylethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopentylethoxy)acetic acid, also known as 2-CEA, is a cyclopentyl ester of acetic acid and is a synthetic compound that is used in various scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 146-148°C and a boiling point of approximately 249°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol. 2-CEA has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
Scientific Research Applications
2-(2-cyclopentylethoxy)acetic acid has a variety of applications in scientific research. It is used as a substrate for the synthesis of a number of biologically active compounds, such as the antifungal agent clotrimazole. It is also used as a substrate for the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib. In addition, 2-(2-cyclopentylethoxy)acetic acid is used in the synthesis of a number of other compounds, including the anticonvulsant drug phenytoin and the antidepressant drug paroxetine.
Mechanism of Action
2-(2-cyclopentylethoxy)acetic acid is used as a substrate in the synthesis of a number of biologically active compounds, and its mechanism of action is related to its ability to act as a proton donor or acceptor. It is able to donate protons to or accept protons from other molecules, which can result in a change in the structure and/or activity of the molecule. This ability to donate or accept protons is the basis for its use in the synthesis of a number of biologically active compounds.
Biochemical and Physiological Effects
2-(2-cyclopentylethoxy)acetic acid has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have a stimulatory effect on the activity of certain enzymes, such as glutathione S-transferase and cytochrome P450. In addition, 2-(2-cyclopentylethoxy)acetic acid has been shown to have an inhibitory effect on the activity of certain hormones, such as estradiol and testosterone.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-cyclopentylethoxy)acetic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, making it a convenient substrate for the synthesis of a number of biologically active compounds. However, there are some limitations to using 2-(2-cyclopentylethoxy)acetic acid in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable and can decompose over time.
Future Directions
The use of 2-(2-cyclopentylethoxy)acetic acid in scientific research is likely to continue to grow in the future. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. It is also a relatively inexpensive and readily available compound, making it an attractive option for laboratory experiments. In addition, further research is likely to be conducted to explore the biochemical and physiological effects of 2-(2-cyclopentylethoxy)acetic acid and to identify new applications for this compound.
Synthesis Methods
2-(2-cyclopentylethoxy)acetic acid can be synthesized by reacting cyclopentanol with acetic acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic, and the product is a colorless, crystalline solid. The yield of 2-(2-cyclopentylethoxy)acetic acid is typically around 90%.
properties
IUPAC Name |
2-(2-cyclopentylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-9(11)7-12-6-5-8-3-1-2-4-8/h8H,1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWYIXTINCBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopentylethoxy)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)




![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)



